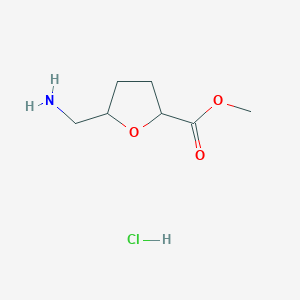
トリフルオロホウ酸(3-フルオロ-4-ホルミルフェニル)カリウム
概要
説明
Potassium (3-fluoro-4-formylphenyl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C(_7)H(_4)BF(_4)KO and a molecular weight of 230.01 g/mol . It is a solid compound that is stable under ambient conditions and is used in various chemical reactions and applications.
科学的研究の応用
Potassium (3-fluoro-4-formylphenyl)trifluoroborate has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
Potassium (3-fluoro-4-formylphenyl)trifluoroborate can be synthesized through the reaction of 3-fluoro-4-formylphenylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, in a solvent like methanol or water. The reaction is carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production methods for potassium (3-fluoro-4-formylphenyl)trifluoroborate are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
Potassium (3-fluoro-4-formylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are frequently used in Suzuki-Miyaura cross-coupling reactions.
Solvents: Typical solvents include methanol, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are biaryl compounds .
作用機序
The mechanism of action of potassium (3-fluoro-4-formylphenyl)trifluoroborate in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of the trifluoroborate and the electrophilic partner .
類似化合物との比較
Similar Compounds
- Potassium 4-formylphenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
Uniqueness
Potassium (3-fluoro-4-formylphenyl)trifluoroborate is unique due to the presence of both a formyl group and a fluorine atom on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-formylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF4O.K/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCLBSEPDKFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C=O)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF4KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451390-71-8 | |
| Record name | Borate(1-), trifluoro(3-fluoro-4-formylphenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451390-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,6-Dihydro-[1]pyrindin-7-one hydrochloride](/img/structure/B1457850.png)




![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)



